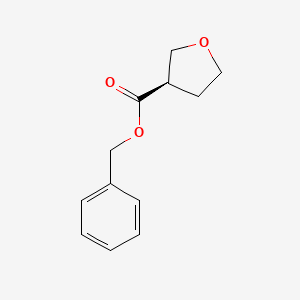

Benzyl (R)-tetrahydrofuran-3-carboxylate

Description

Benzyl (R)-tetrahydrofuran-3-carboxylate (CAS: 1445651-64-8) is a chiral ester derivative of tetrahydrofuran-3-carboxylic acid. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol and a predicted density of 1.158 g/cm³ . The compound features a benzyl ester group attached to the (R)-enantiomer of the tetrahydrofuran-3-carboxylic acid scaffold, which confers stereochemical specificity critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

benzyl (3R)-oxolane-3-carboxylate |

InChI |

InChI=1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 |

InChI Key |

AESYHJVBIDLNFH-LLVKDONJSA-N |

Isomeric SMILES |

C1COC[C@@H]1C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1COCC1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-tetrahydrofuran-3-carboxylate typically involves the esterification of ®-tetrahydrofuran-3-carboxylic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Benzyl ®-tetrahydrofuran-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized acids on solid supports can be used to facilitate the reaction, and the process may be optimized for temperature, pressure, and reactant concentrations to maximize output.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl ®-tetrahydrofuran-3-methanol.

Substitution: Various benzyl-substituted tetrahydrofuran derivatives.

Scientific Research Applications

Benzyl (R)-tetrahydrofuran-3-carboxylate is an organic compound with a molecular weight of 206.24 g/mol. It features a benzyl group attached to a tetrahydrofuran ring with a carboxylate functional group. The compound's structure combines the stability of the tetrahydrofuran ring and the reactivity of the carboxylate group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Applications

This compound is used across several fields because of its capacity to engage in π-π interactions with aromatic residues in proteins, which may modulate enzyme activity. Research indicates that modifications to its structure can significantly affect its biological activity.

Organic Synthesis

- It serves as an intermediate in the synthesis of more complex organic molecules.

- This compound is synthesized through the esterification of (R)-tetrahydrofuran-3-carboxylic acid with benzyl alcohol, typically catalyzed by acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions. Continuous flow processes with immobilized acid catalysts enhance efficiency in industrial applications.

- It is used in the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are of general formula (Ib) in high optical purity at the carbon in position 3 of the tetrahydrofuran ring .

Medicinal Chemistry

- Its unique structure makes it a valuable intermediate in medicinal chemistry.

- Research suggests it could serve as a lead compound in drug development due to its unique chemical properties and biological interactions.

- Studies have focused on its interaction with biological targets, particularly enzymes. The compound's ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, enhances its potential as a drug candidate.

- It has been studied for its potential antitumor effect, attributed to its apoptosis capability and its role in the enhancement of the cleavage of PARP and caspase-3, as well as controlling the Bcl-2 level .

Mechanism of Action

The mechanism of action of Benzyl ®-tetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical properties of benzyl (R)-tetrahydrofuran-3-carboxylate with structurally related esters and carbamates:

Key Observations :

- Molecular Complexity : Ethyl 3-ethyl-2-oxo-5-(propoxymethyl)tetrahydrofuran-3-carboxylate has a higher molecular weight and additional functional groups (e.g., oxo, propoxymethyl) compared to the simpler benzyl ester .

- Density : The density of this compound (1.158 g/cm³) is closer to benzyl benzoate (1.118 g/cm³) than to bulkier ethyl derivatives, reflecting similarities in aromatic ester packing .

This compound

For example, tetrahydrofuran carboxylates can be synthesized via carbonyl addition to cyclopropane carboxylates, forming intermediates like γ-oxoesters, which undergo cyclization with high stereoselectivity (e.g., oxacarbenium ion intermediates) .

Ethyl Tetrahydrofuran Carboxylates

Ethyl derivatives such as ethyl 3-butyl-5-(propoxymethyl)-2-oxotetrahydrofuran-3-carboxylate are synthesized in high yields (~79–83%) via nucleophilic substitution or esterification, with boiling points under reduced pressure (109–116°C/1 Torr) . These compounds lack the benzyl group, reducing steric hindrance but limiting aromatic interactions.

Benzyl Carbamates

This functional group is pivotal in prodrug design and enzyme inhibition .

Commercial and Research Relevance

- Suppliers: this compound is available from specialized suppliers (CAS: 1445651-64-8), though fewer sources are noted compared to benzyl benzoate, which has broader commercial availability .

Q & A

Q. What alternative synthetic routes exist for scale-up production of this compound?

- Methodological Answer :

- Continuous Flow Chemistry : Microreactors reduce reaction time (e.g., 30 min vs. 24 h batch) and improve yield .

- Biocatalysis : Immobilized enzymes (e.g., CAL-B) enable green synthesis in aqueous media .

- Microwave Assistance : Accelerates ring-closing metathesis (e.g., 100°C, 20 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.